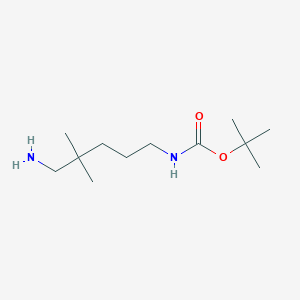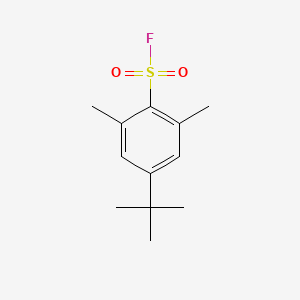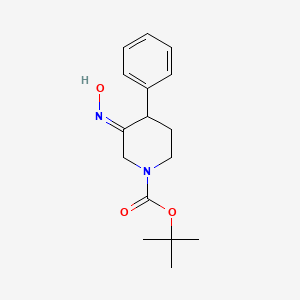
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxyimino group, and a phenyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and hydroxyimino compounds. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . Another approach involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents to prepare tert-butyl esters from protected amino acids .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be hydroxylated to form primary alcohols.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydroxylation using tert-butyl hydroperoxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Primary alcohols.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of macromolecular complexes using NMR spectroscopy.
Industry: Utilized in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3Z)-3-amino-3-(hydroxyimino)propylcarbamate .
- Tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate .
- Tert-butyl 3-[(Z)-amino(hydroxyimino)methyl]-1-piperidinecarboxylate .
Uniqueness
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a hydroxyimino group and a phenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
tert-butyl (3E)-3-hydroxyimino-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-9-13(14(11-18)17-20)12-7-5-4-6-8-12/h4-8,13,20H,9-11H2,1-3H3/b17-14- |
Clé InChI |
VYEGGOOMTKYYTR-VKAVYKQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(/C(=N\O)/C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(=NO)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



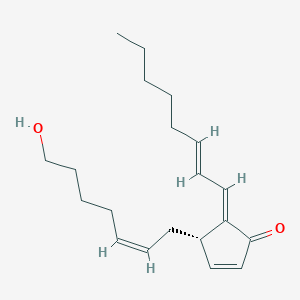
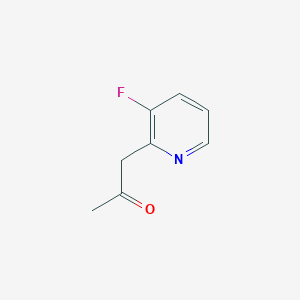
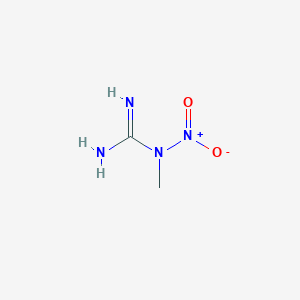
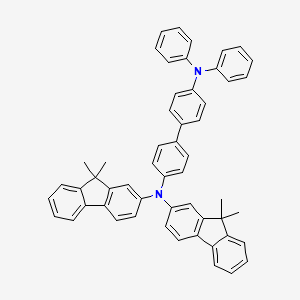
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)
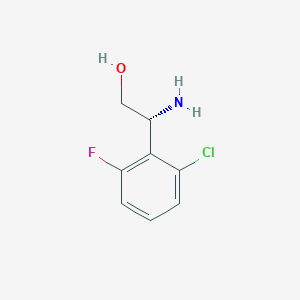
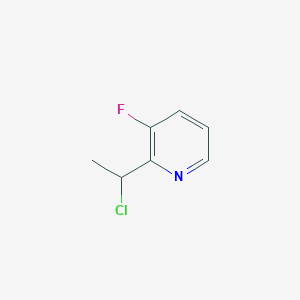
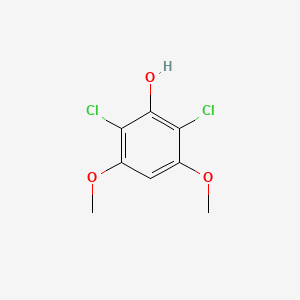

![7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15252291.png)
